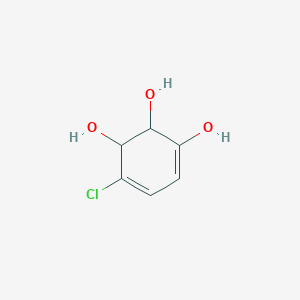![molecular formula C20H36OSn B14297290 {2-[(Tributylstannyl)methyl]phenyl}methanol CAS No. 113431-27-9](/img/structure/B14297290.png)
{2-[(Tributylstannyl)methyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Tributylstannyl)methyl]phenyl}methanol is an organotin compound characterized by the presence of a stannyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Tributylstannyl)methyl]phenyl}methanol typically involves the reaction of a phenyl derivative with a tributylstannyl reagent. One common method is the stannylation of a phenylmethyl halide using tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Tributylstannyl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{2-[(Tributylstannyl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of {2-[(Tributylstannyl)methyl]phenyl}methanol involves its interaction with molecular targets through its stannyl and hydroxyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the stannyl group.
Comparación Con Compuestos Similares
Similar Compounds
{2-[(Tributylstannyl)methyl]phenol}: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
{2-[(Tributylstannyl)methyl]benzyl alcohol}: Similar structure but with a benzyl alcohol group.
Uniqueness
{2-[(Tributylstannyl)methyl]phenyl}methanol is unique due to the presence of both a stannyl group and a hydroxyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
113431-27-9 |
|---|---|
Fórmula molecular |
C20H36OSn |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
[2-(tributylstannylmethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-4-2-3-5-8(7)6-9;3*1-3-4-2;/h2-5,9H,1,6H2;3*1,3-4H2,2H3; |
Clave InChI |
UYVBVZHCEWLCOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)

![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)



![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)

![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


